REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[C:4]1[C:5](=[C:10]([NH:14][CH2:15][CH2:16][O:17][CH3:18])[CH:11]=[CH:12][CH:13]=1)[C:6]([O:8]C)=[O:7].[OH-].[K+]>CO>[CH3:18][O:17][CH2:16][CH2:15][NH:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:4]([C:3]([OH:19])=[O:2])[C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|
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Name
|
3-(2-methoxy-ethylamino)-phthalic acid dimethyl ester
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=CC1)NCCOC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water (50 ml)
|
Type
|
WASH
|
Details
|
The water was washed with diethyl ether (2×75 ml)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous portion was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 2–3 by dropwise addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was then extracted with ethyl acetate (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
a mixture of diacid and monomethyl esters
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COCCNC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |